

# Application Notes and Protocols for Utilizing rac-MF-094 in Mitophagy Assays

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Compound of Interest		
Compound Name:	rac-MF-094	
Cat. No.:	B12468064	Get Quote

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **rac-MF-094**, a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin Specific Peptidase 30 (USP30), in the study of mitophagy. By inhibiting USP30, **rac-MF-094** promotes the clearance of damaged mitochondria, making it a valuable tool for investigating the molecular mechanisms of mitophagy and for the development of therapeutics targeting mitochondrial dysfunction.

## Introduction to rac-MF-094 and its Mechanism of Action

rac-MF-094 is the racemic mixture of MF-094, a small molecule that has been identified as a potent inhibitor of USP30.[1] USP30 is a deubiquitinating enzyme localized to the outer mitochondrial membrane that plays a critical role in regulating mitophagy.[2][3][4] It acts by removing ubiquitin chains from mitochondrial surface proteins that have been marked for degradation by the E3 ubiquitin ligase Parkin.[3][4] This deubiquitination activity of USP30 counteracts the pro-mitophagic signaling cascade, thereby inhibiting the clearance of damaged or superfluous mitochondria.

The inhibition of USP30 by **rac-MF-094** leads to an accumulation of ubiquitinated proteins on the mitochondrial outer membrane. This enhanced ubiquitination serves as a strong signal for the recruitment of the autophagy machinery, leading to the engulfment of the damaged

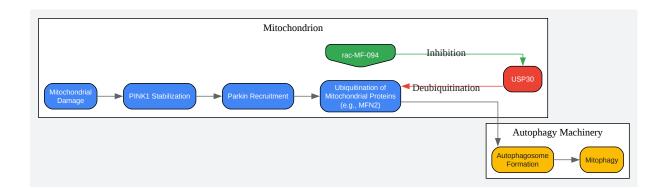


mitochondrion by an autophagosome and its subsequent degradation upon fusion with a lysosome.[4] Studies have demonstrated that the use of MF-094, the active component of **rac-MF-094**, can significantly improve neurological outcomes and reduce inflammatory responses in models of early brain injury by promoting mitophagy-mediated clearance of damaged mitochondria.[4][5] Specifically, inhibition of USP30 by MF-094 has been shown to promote the ubiquitination of Mitofusin 2 (MFN2) by Parkin, facilitating the segregation of damaged mitochondria from the healthy mitochondrial network.[4][5][6]

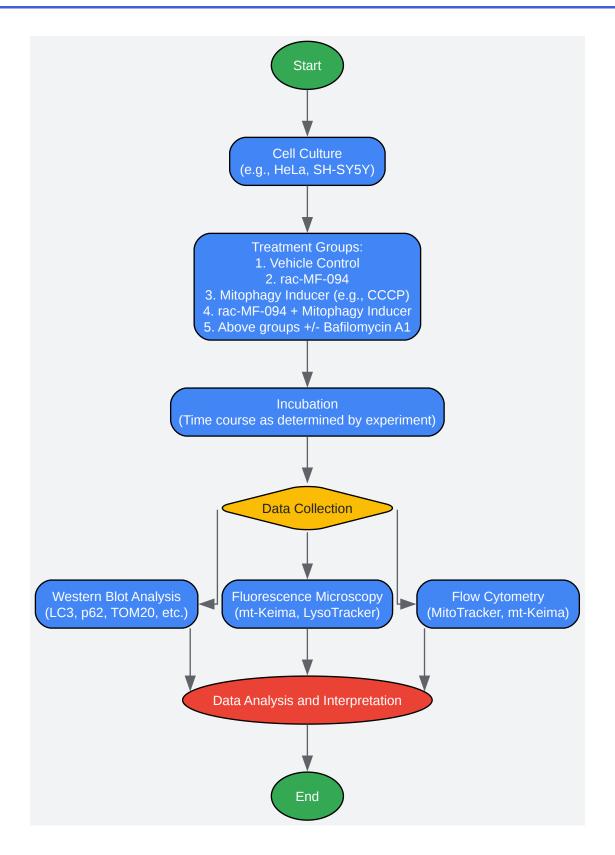
### **Signaling Pathway of USP30 in Mitophagy**

The following diagram illustrates the central role of USP30 in the PINK1-Parkin mediated mitophagy pathway and the mechanism by which **rac-MF-094** promotes this process.









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